

Spectroscopic Characterization of 3-Bromo-5-methylisoxazole-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Bromo-5-methylisoxazole-4-carboxylic acid*

Cat. No.: *B143290*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **3-Bromo-5-methylisoxazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Core Data Presentation

The following tables summarize the anticipated quantitative spectral data for **3-Bromo-5-methylisoxazole-4-carboxylic acid**. These values are derived from typical ranges for the functional groups present in the molecule and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	-COOH
~2.5	Singlet	3H	-CH ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~165-175	-COOH
~160-170	C5 (C-CH ₃)
~145-155	C3 (C-Br)
~110-120	C4 (-CCOOH)
~10-20	-CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1680-1720	Strong	C=O stretch (Carboxylic acid)
1580-1650	Medium	C=N stretch (Isoxazole ring)
1400-1450	Medium	O-H bend (Carboxylic acid)
1200-1300	Strong	C-O stretch (Carboxylic acid)
500-600	Medium-Weak	C-Br stretch

Mass Spectrometry (MS) Data

m/z Ratio	Interpretation
205/207	[M] ⁺ Molecular ion (presence of Br isotope)
188/190	[M-OH] ⁺
160/162	[M-COOH] ⁺
121	[M-Br] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as **3-Bromo-5-methylisoxazole-4-carboxylic acid**. Instrument-specific parameters may require optimization.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-5-methylisoxazole-4-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.5-0.7 mL in a clean, dry NMR tube.[\[1\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C. The spectral width should typically be 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **3-Bromo-5-methylisoxazole-4-carboxylic acid** sample directly onto the ATR crystal.
- Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .[\[5\]](#)[\[6\]](#)

Alternative Procedure (KBr Pellet):

- Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[6\]](#)
- Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

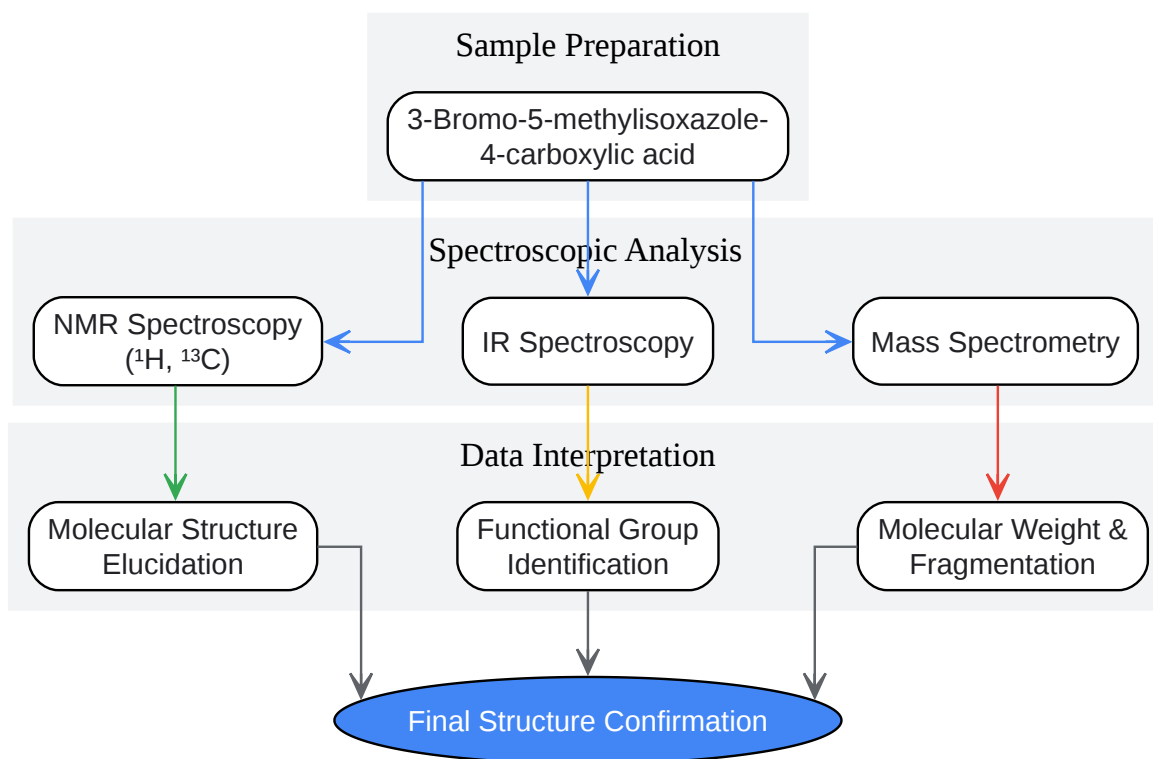
Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure (Direct Infusion ESI-MS):

- **Sample Preparation:** Prepare a dilute solution of **3-Bromo-5-methylisoxazole-4-carboxylic acid** (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the mass spectrometer at a constant flow rate.
- **Data Acquisition:** Acquire the mass spectrum in both positive and negative ion modes to observe the protonated $[M+H]^+$ and deprotonated $[M-H]^-$ molecular ions, respectively. The characteristic isotopic pattern of bromine should be observed.

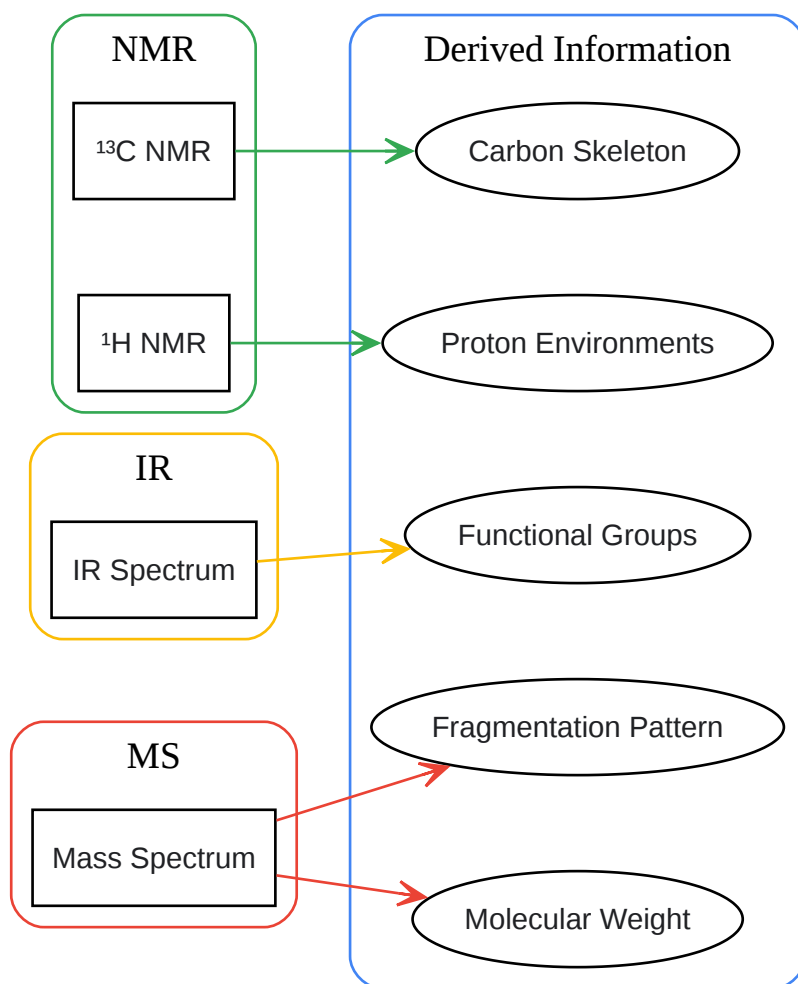
Mandatory Visualization

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationships between the different analytical techniques.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Relationships between techniques and derived data.

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